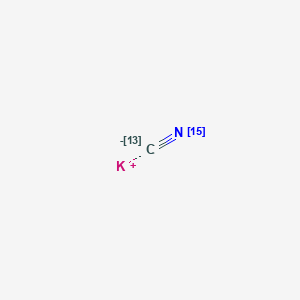

Potassium cyanide-13C,15N

Vue d'ensemble

Description

Potassium cyanide-13C,15N is a labelled analogue of Potassium Cyanide . It is widely used in organic synthesis for the preparation of nitriles and carboxylic acids, particularly in the von Richter reaction . It is known for its exceptional degree of isotopic purity .

Synthesis Analysis

Potassium cyanide-13C,15N is produced by treating hydrogen cyanide with an aqueous solution of potassium hydroxide, followed by evaporation of the solution in a vacuum .Molecular Structure Analysis

The molecular formula of Potassium cyanide-13C,15N is K13C15N . The molecular weight is 67.10 .Chemical Reactions Analysis

Potassium cyanide-13C,15N is used in organic synthesis for the preparation of nitriles and carboxylic acids, particularly in the von Richter reaction . It is also used in the study of the structures and chemical transformations of nitrogen heterocycles .Physical And Chemical Properties Analysis

Potassium cyanide-13C,15N has a molecular weight of 67.10 . It has a melting point of >300 °C .Applications De Recherche Scientifique

Organic Synthesis

Potassium cyanide-13C,15N is frequently used in organic synthesis . It plays a crucial role in the preparation of nitriles, carboxylic acids, and hydantoins . These compounds are fundamental in the synthesis of a wide range of organic materials, including pharmaceuticals, dyes, and polymers.

Isotope Labeling

The isotopic labels (13C and 15N) in Potassium cyanide-13C,15N make it valuable for isotope labeling studies . Isotope labeling is a technique used to track the passage of an isotope, in this case, 13C or 15N, through a reaction or metabolic pathway. This can provide valuable insights into the mechanisms of chemical reactions and biological processes.

NMR Spectroscopy

Potassium cyanide-13C,15N can be used in nuclear magnetic resonance (NMR) spectroscopy . The 13C and 15N isotopes are NMR active, meaning they respond to the magnetic field in an NMR spectrometer. This allows researchers to study the structure and dynamics of cyanide-containing compounds at the atomic level.

Mass Spectrometry

The isotopic labels in Potassium cyanide-13C,15N can also be used in mass spectrometry . The distinct mass shift (M+2) caused by the 13C and 15N isotopes allows researchers to distinguish labeled compounds from unlabeled ones, which can be particularly useful in complex mixtures.

Environmental Studies

Potassium cyanide-13C,15N could potentially be used in environmental studies to track the fate of cyanide in the environment. For example, it could be used to study how cyanide is taken up and metabolized by plants.

Toxicology Studies

Given its toxicity, Potassium cyanide-13C,15N could be used in toxicology studies to understand the mechanisms of cyanide poisoning . The isotopic labels could help track the distribution and metabolism of cyanide in the body.

Mécanisme D'action

Target of Action

Potassium cyanide-13C,15N, like its non-isotopic counterpart, primarily targets the cytochrome c oxidase in the mitochondria of cells . This enzyme plays a crucial role in the electron transport chain, a series of reactions that generate ATP, the cell’s main source of energy.

Mode of Action

Potassium cyanide-13C,15N interacts with its target by binding to the iron within the heme prosthetic group of the cytochrome c oxidase . This binding inhibits the enzyme, preventing it from playing its role in the electron transport chain. As a result, the process of oxidative phosphorylation is disrupted, leading to a decrease in the production of ATP .

Biochemical Pathways

The inhibition of cytochrome c oxidase affects several biochemical pathways. Primarily, it disrupts the electron transport chain and oxidative phosphorylation , leading to a decrease in ATP production . This lack of energy can lead to cell death. Additionally, the disruption of these pathways can lead to an increase in the production of reactive oxygen species, which can cause further damage to the cell .

Pharmacokinetics

It is known that cyanide compounds are rapidly absorbed through the gastrointestinal tract, respiratory tract, and skin . Once absorbed, they are distributed throughout the body, affecting all cells but particularly impacting highly metabolic tissues like the brain and heart . Cyanide is metabolized into less toxic compounds such as thiocyanate and is excreted in the urine .

Result of Action

The primary result of Potassium cyanide-13C,15N action is cellular hypoxia due to the inhibition of ATP production . This can lead to symptoms such as headache, dizziness, shortness of breath, and loss of consciousness. In severe cases, it can result in seizures, cardiac arrest, and even death .

Action Environment

Environmental factors can influence the action of Potassium cyanide-13C,15N. For example, the presence of other substances can affect its absorption and distribution. Additionally, factors such as pH can influence the ionization state of the compound, potentially affecting its interaction with its target . .

Safety and Hazards

Potassium cyanide-13C,15N is highly toxic. It may be corrosive to metals, fatal if swallowed, in contact with skin or if inhaled, and causes severe skin burns and eye damage . It also causes damage to organs (heart, testis, brain) through oral exposure, and to the thyroid gland through prolonged or repeated exposure (Dermal, Inhalation, oral) . It is very toxic to aquatic life with long lasting effects .

Propriétés

IUPAC Name |

potassium;(15N)azanylidyne(113C)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CN.K/c1-2;/q-1;+1/i1+1,2+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFCIKHAZHQZJG-AWQJXPNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C-]#[15N].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CKN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60462882 | |

| Record name | Potassium cyanide-13C,15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

67.1018 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium cyanide-13C,15N | |

CAS RN |

74889-51-3 | |

| Record name | Potassium cyanide-13C,15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 74889-51-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

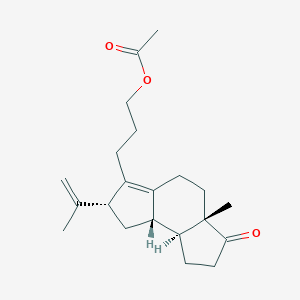

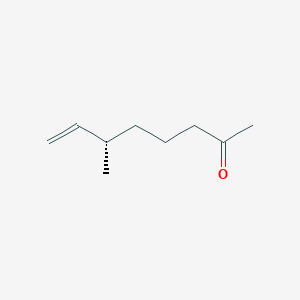

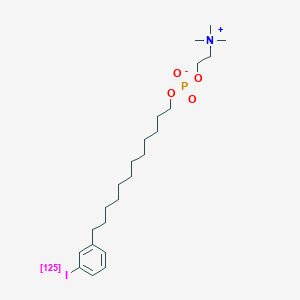

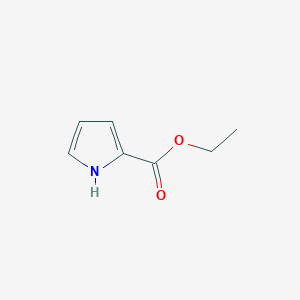

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B122345.png)

![5-Methoxy-3-methylbenzo[d]isoxazole](/img/structure/B122357.png)